7-methyl-9-({4-[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]-1,4-diazepan-1-yl}sulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Overview
Description
9,9’-(1,4-diazepane-1,4-diyldisulfonyl)bis(7-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) is a complex organic compound with a molecular formula of C31H34N4O6S2 and a molecular weight of 622.76 . This compound features a unique structure that includes a diazepane ring and a pyridoquinoline moiety, making it of interest in various fields of scientific research and industrial applications.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of sulfonyl groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the diazepane ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9’-(1,4-diazepane-1,4-diyldisulfonyl)bis(7-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The diazepane ring and pyridoquinoline moiety allow it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other diazepane and pyridoquinoline derivatives. What sets 9,9’-(1,4-diazepane-1,4-diyldisulfonyl)bis(7-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one) apart is its unique combination of these two moieties, which provides distinct chemical and biological properties. Other similar compounds may include:
- 1,4-diazepane derivatives
- Pyridoquinoline derivatives
- Sulfonyl-containing compounds
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
4-methyl-7-[[4-[(4-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-7-yl)sulfonyl]-1,4-diazepan-1-yl]sulfonyl]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O6S2/c1-20-14-28(36)34-10-3-6-22-16-24(18-26(20)30(22)34)42(38,39)32-8-5-9-33(13-12-32)43(40,41)25-17-23-7-4-11-35-29(37)15-21(2)27(19-25)31(23)35/h14-19H,3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJJNXBIBSIKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCCC3=C2C1=CC(=C3)S(=O)(=O)N4CCCN(CC4)S(=O)(=O)C5=CC6=C7C(=C5)C(=CC(=O)N7CCC6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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